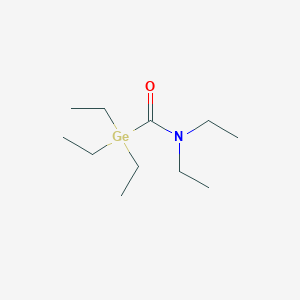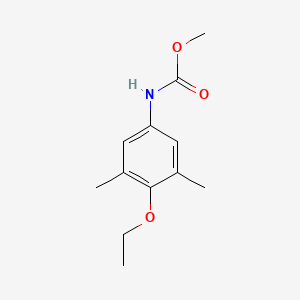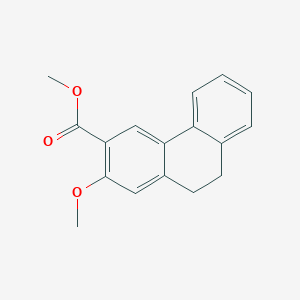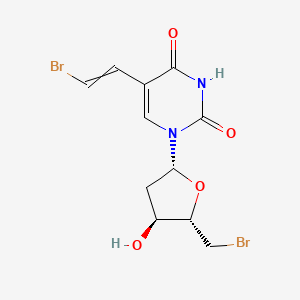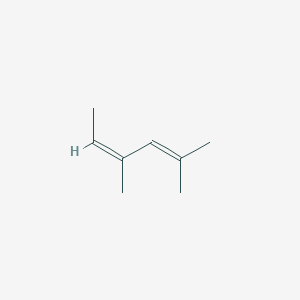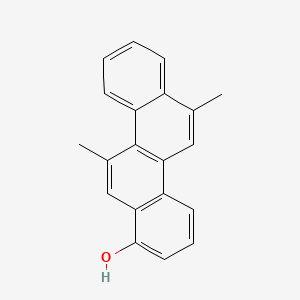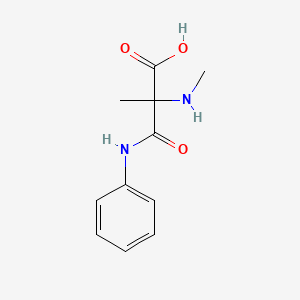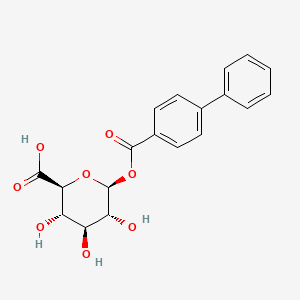![molecular formula C24H25N3O7 B14422406 N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine CAS No. 80015-59-4](/img/structure/B14422406.png)
N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine is a chemical compound that belongs to the class of nucleosides. It is a derivative of cytidine, where the hydrogen atom at the 2’ position of the ribose sugar is replaced by a benzoyl group and a 4-methoxyphenylmethyl group. This modification enhances the compound’s stability and makes it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine typically involves the protection of the hydroxyl groups of cytidine, followed by selective benzoylation and methylation. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and 4-methoxybenzyl chloride. The reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the stepwise addition of reagents and protecting groups, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The benzoyl and methoxyphenylmethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating DNA and RNA structures.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of synthetic nucleotides for research and diagnostic purposes
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The benzoyl and methoxyphenylmethyl groups enhance the compound’s binding affinity to nucleic acids, making it a potent inhibitor of nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-5’-O-dimethoxytrityl-2’-O-(2-methoxyethyl)cytidine
- N-Benzoyl-5’-O-dimethoxytrityl-2’-deoxycytidine
Uniqueness
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine is unique due to its specific substitution pattern, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in applications requiring high specificity and stability .
Eigenschaften
CAS-Nummer |
80015-59-4 |
|---|---|
Molekularformel |
C24H25N3O7 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C24H25N3O7/c1-32-17-9-7-15(8-10-17)14-33-21-20(29)18(13-28)34-23(21)27-12-11-19(26-24(27)31)25-22(30)16-5-3-2-4-6-16/h2-12,18,20-21,23,28-29H,13-14H2,1H3,(H,25,26,30,31)/t18-,20-,21-,23-/m1/s1 |
InChI-Schlüssel |
VQWCDMBETSWVIJ-KTDPBYDISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


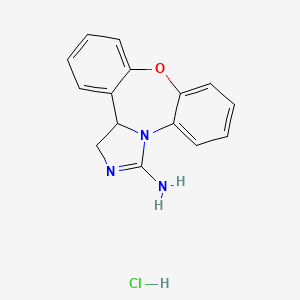
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)

![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
